molecular formula C9H15BrO B1654316 2-Bromo-1-(3-methylcyclohexyl)-ethanone CAS No. 220270-23-5

2-Bromo-1-(3-methylcyclohexyl)-ethanone

Cat. No.: B1654316
CAS No.: 220270-23-5
M. Wt: 219.12
InChI Key: ODLBURIROQYTMI-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylcyclohexyl)-ethanone is an organic compound with the molecular formula C9H15BrO. It is characterized by a bromine atom attached to the second carbon of an ethanone group, which is further connected to a 3-methylcyclohexyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylcyclohexyl)-ethanone typically involves the bromination of 1-(3-methylcyclohexyl)ethanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-methylcyclohexyl)-ethanone can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of 2-bromo-1-(3-methylcyclohexyl)ethanoic acid.

  • Reduction: The compound can be reduced to form 1-(3-methylcyclohexyl)ethanone.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-1-(3-methylcyclohexyl)ethanoic acid

  • Reduction: 1-(3-methylcyclohexyl)ethanone

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-Bromo-1-(3-methylcyclohexyl)-ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological targets.

  • Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-methylcyclohexyl)-ethanone exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Bromo-1-(3-methylcyclohexyl)-ethanone can be compared with other brominated ketones and cyclohexyl derivatives. Some similar compounds include:

  • 2-Bromo-1-(4-methylcyclohexyl)ethanone

  • 2-Bromo-1-(2-methylcyclohexyl)ethanone

  • 1-(3-Methylcyclohexyl)ethanone

These compounds share structural similarities but differ in the position of the methyl group on the cyclohexyl ring, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(3-methylcyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLBURIROQYTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664412
Record name 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220270-23-5
Record name 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-methylcyclohexyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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